

Diphenylphosphinic acid molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylphosphinic acid*

Cat. No.: *B159298*

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Bonding of **Diphenylphosphinic Acid**

Introduction

Diphenylphosphinic acid, with the chemical formula $(C_6H_5)_2P(O)OH$, is an organophosphorus compound that serves as a crucial intermediate and building block in organic synthesis.^[1] It is utilized as a reagent in the preparation of bidentate ligands, peptide coupling agents, and coordination polymers.^{[1][2]} Its applications also extend to being a promoter for catalytic systems and a reactive flame-retardant.^{[1][2]} Understanding its molecular structure and the nature of its chemical bonds is fundamental for its application in materials science and drug development. This guide provides a comprehensive analysis of the structural and bonding characteristics of **diphenylphosphinic acid**, supported by crystallographic and spectroscopic data, and includes detailed experimental protocols.

Molecular Structure

The three-dimensional arrangement of atoms in **diphenylphosphinic acid** has been elucidated primarily through single-crystal X-ray diffraction. The molecule consists of a central phosphorus atom bonded to two phenyl rings, a hydroxyl group (-OH), and a phosphoryl oxygen atom (=O).^{[3][4]}

The crystal structure of **diphenylphosphinic acid** has been determined to be monoclinic, belonging to the $P2_1/c$ space group.^{[5][6]} A key feature of its solid-state structure is the

formation of dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of another.[\[5\]](#)[\[6\]](#)

Crystallographic Data

The precise geometric parameters of the molecule have been determined by X-ray diffraction studies. The data reveals a tetrahedral geometry around the central phosphorus atom.

Parameter	Value	Reference
Crystal System	Monoclinic	[5] [6]
Space Group	P2 ₁ /c	[5] [6]
a (Å)	11.474(2)	[5] [6]
b (Å)	6.0506(12)	[5] [6]
c (Å)	15.718(3)	[5] [6]
β (°)	99.93(3)	[5] [6]
V (Å ³)	1074.9(4)	[5] [6]
Z	4	[5] [6]

Bond Lengths and Angles

Selected bond lengths and angles from single-crystal X-ray diffraction analysis are summarized below. These values are critical for understanding the bonding within the molecule.

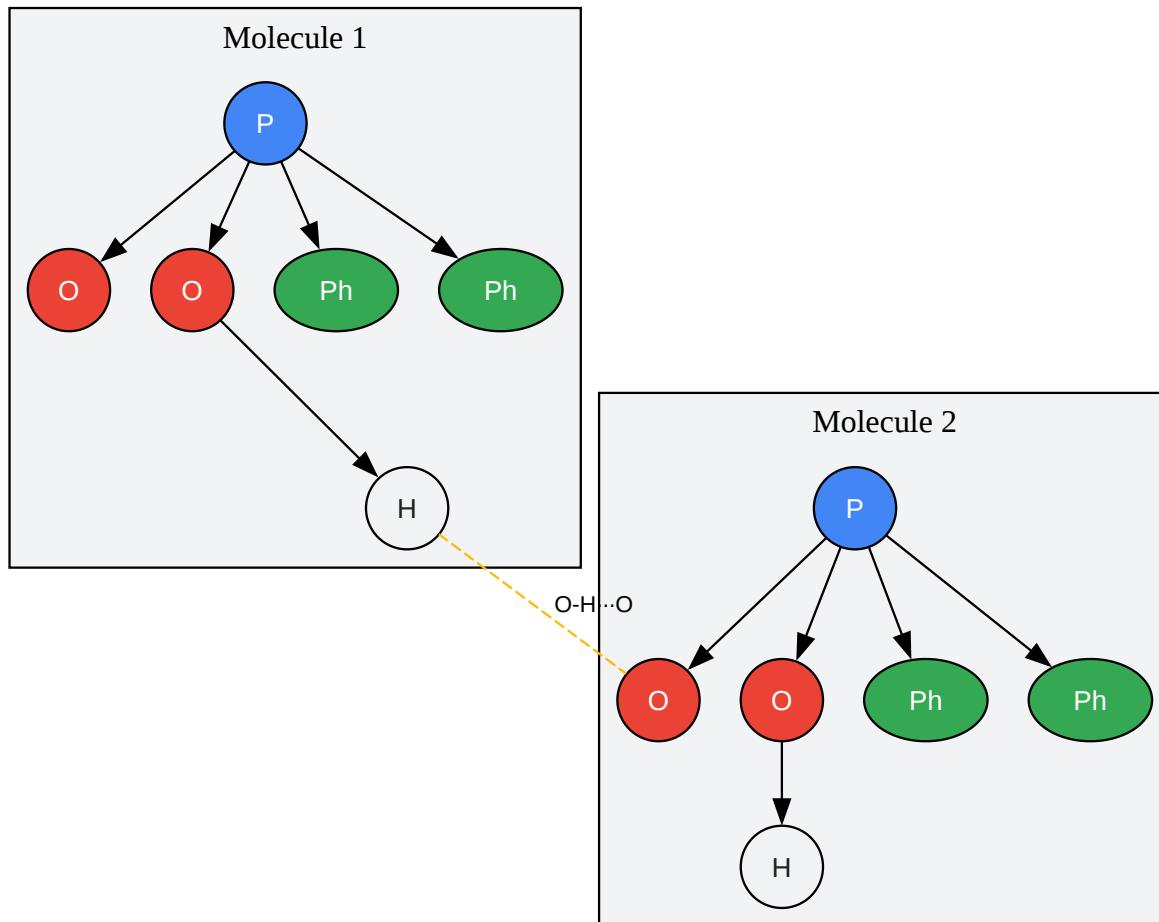
Bond	Length (Å)	Angle	Value (°)
P1-O1	1.503	O1-P1-O2	115.4
P1-O2	1.554	O1-P1-C1	111.9
P1-C1	1.794	O1-P1-C7	110.8
P1-C7	1.802	O2-P1-C1	104.9
O2-H2A	0.820	O2-P1-C7	106.6
C1-P1-C7	106.9		

Note: Data is based on a representative crystal structure determination and may vary slightly between different studies. Atom numbering is for illustrative purposes.

Caption: Molecular structure of **diphenylphosphinic acid**.

Bonding Analysis

The nature of the phosphorus-oxygen (P-O) bond is a subject of significant interest in organophosphorus chemistry.


The P=O Bond

High-resolution X-ray diffraction and electron density analysis have been employed to investigate the P=O bond in **diphenylphosphinic acid**.^[7] The study of the electron density function and the Electron Localization Function (ELF) indicates that the most accurate description of the P=O bond is a model involving a coordinate covalent bond (phosphine oxide model) rather than a classical double bond.^[7] This analysis reveals the localization of three lone pairs on the phosphoryl oxygen atom.^[7]

Intermolecular Hydrogen Bonding

In the solid state, **diphenylphosphinic acid** molecules form centrosymmetric dimers via strong O—H…O hydrogen bonds.^{[5][7]} The hydrogen atom of the P-OH group of one molecule interacts with the phosphoryl oxygen (P=O) of an adjacent molecule. This interaction is

characterized by a short O···O distance of approximately 2.479 Å, indicating a strong hydrogen bond that significantly stabilizes the crystal packing.[7]

[Click to download full resolution via product page](#)

Caption: Intermolecular hydrogen bonding in **diphenylphosphinic acid** dimers.

Spectroscopic Data Summary

Spectroscopic techniques are essential for the characterization of **diphenylphosphinic acid**.

Technique	Solvent	Key Features / Chemical Shifts (δ)	Reference
^1H NMR	DMSO-d ₆	Signals corresponding to the phenyl protons and the acidic proton of the hydroxyl group.	[8]
^{31}P NMR	CDCl ₃	A characteristic chemical shift for the phosphorus nucleus.	[9]
FTIR	Nujol Mull	Strong absorption bands corresponding to P=O, P-Ph, and O-H stretching vibrations.	[10]
Mass Spec (EI)	-	Molecular ion peak (M ⁺) at m/z 218, with characteristic fragmentation patterns.	[3][4]

Experimental Protocols

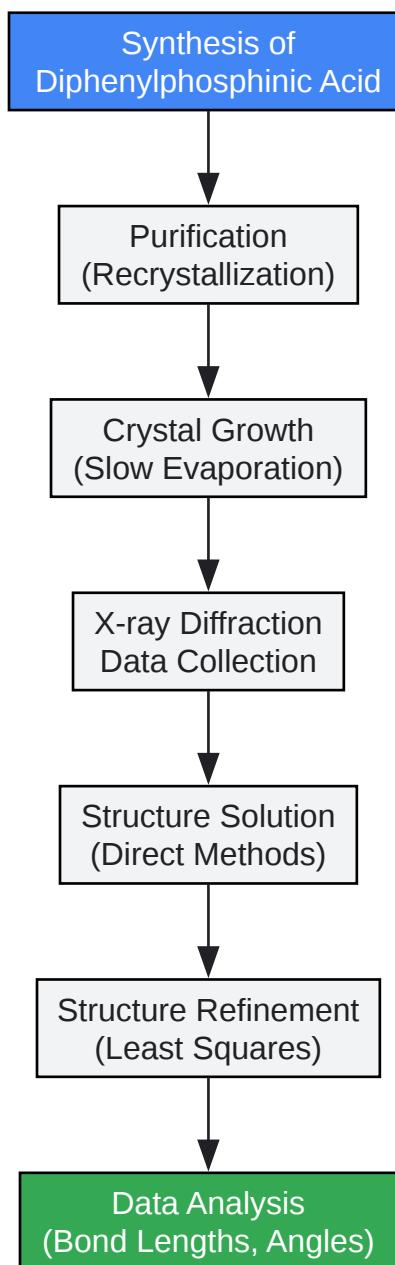
Synthesis of Diphenylphosphinic Acid

A common method for synthesizing **diphenylphosphinic acid** involves the hydrolysis of diphenylphosphinic chloride.

Protocol:

- Reaction Setup: A three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with diphenylphosphinic chloride and a suitable solvent such as aqueous acetone or dioxane.
- Hydrolysis: Water is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

- Workup: After the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol or water, to yield **diphenylphosphinic acid** as a white crystalline solid.
[\[1\]](#)[\[2\]](#)[\[11\]](#)


Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure based on published crystal structure determinations.[\[6\]](#)

Protocol:

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of **diphenylphosphinic acid** in a suitable solvent (e.g., ethanol).
- Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.20 mm × 0.18 mm × 0.12 mm) is mounted on a goniometer head.[\[6\]](#)
- Data Collection: The crystal is placed on a diffractometer equipped with a radiation source (e.g., MoK α , $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD area detector).[\[6\]](#) Data is collected at a controlled temperature (e.g., 293 K) using appropriate scan modes.[\[6\]](#)
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters. The crystal structure is solved using direct methods (e.g., SHELXS-97) and refined by full-matrix least-squares methods on F^2 (e.g., SHELXL-97).[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for structural characterization.

Conclusion

The molecular structure of **diphenylphosphinic acid** is characterized by a tetrahedral phosphorus center and extensive intermolecular hydrogen bonding in the solid state, leading to the formation of stable dimers. The bonding, particularly in the P=O group, is best described by a coordinate covalent model supported by electron density studies. A thorough understanding

of this structure, detailed through crystallographic and spectroscopic analysis, is paramount for the rational design and application of this compound in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenylphosphinic acid | 1707-03-5 [chemicalbook.com]
- 2. Diphenylphosphinic acid CAS#: 1707-03-5 [m.chemicalbook.com]
- 3. Phosphinic acid, diphenyl- [webbook.nist.gov]
- 4. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Nature of the P–O bond in diphenylphosphonic acid: experimental charge density and electron localization function analysis - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Diphenylphosphinic acid molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159298#diphenylphosphinic-acid-molecular-structure-and-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com